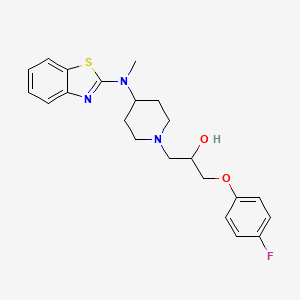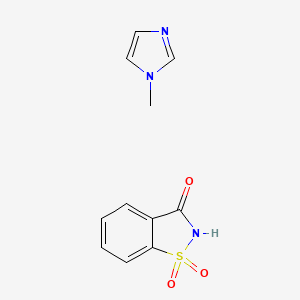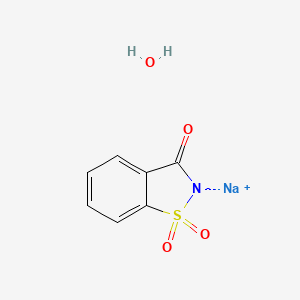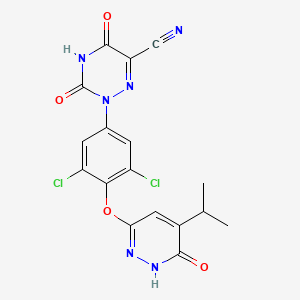
Resmetirom
Übersicht
Beschreibung
Resmetirom, sold under the brand name Rezdiffra, is a medication used for the treatment of noncirrhotic nonalcoholic steatohepatitis. It is a thyroid hormone receptor beta agonist. The compound has shown promise in resolving noncirrhotic nonalcoholic steatohepatitis and improving liver fibrosis .
Wissenschaftliche Forschungsanwendungen
Resmetirom hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Agonisten des Schilddrüsenhormonrezeptors zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle von Schilddrüsenhormonrezeptoren in Stoffwechselprozessen zu untersuchen.
Medizin: Die Hauptanwendung von this compound ist die Behandlung von nicht-zirrhotischer nicht-alkoholischer Fettleberhepatitis. Es hat sich gezeigt, dass es die Leberfettmenge reduziert und die Leberfunktion verbessert.
Industrie: This compound wird auf sein Potenzial in der pharmazeutischen Industrie untersucht, um neue Behandlungen für Lebererkrankungen zu entwickeln
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist des Schilddrüsenhormonrezeptors Beta wirkt. Schilddrüsenhormone wie freies Thyroxin und freies Triiodthyronin sind wichtige Regulatoren des Lipidstoffwechsels in der Leber. This compound stimuliert den Schilddrüsenhormonrezeptor Beta in der Leber, was zu einer Verringerung der intrazellulären Triglyceride führt. Diese Wirkung trägt dazu bei, die Leberfettmenge zu reduzieren und die Leberfunktion bei Patienten mit nicht-zirrhotischer nicht-alkoholischer Fettleberhepatitis zu verbessern .
Wirkmechanismus
Target of Action
Resmetirom, also known as MGL-3196, is a thyroid hormone receptor-beta (THR-β) agonist . The THR-β is the predominant form of thyroid hormone receptor in the liver . Thyroid hormones directly regulate lipid metabolism in the liver .
Mode of Action
This compound works by binding to the THR-β, which then interacts with DNA as a homo- or heterodimer with retinoid X receptor alpha (RXRA). This interaction occurs in a ligand-inducible manner . The activation of THR-β by this compound stimulates fatty acid degradation and oxidation, thereby reducing liver fat .
Biochemical Pathways
The activation of THR-β by this compound leads to a reduction in hepatic de novo lipogenesis and an improvement in mitochondrial function by restoring oxidative phosphorylation (OXPHOS). This helps to reduce the detrimental effects of liver metabolic reprogramming in metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH) .
Biochemische Analyse
Biochemical Properties
Resmetirom is a highly selective thyroid hormone receptor β (THR-β) agonist with an EC50 value of 0.21 μM . It shows a 28-fold selectivity for THR-β over THR-α . This selectivity potentially avoids undesirable systemic effects associated with thyroid hormone excess in bone and heart, which are primarily mediated through THR-α .
Cellular Effects
This compound reduces lipotoxicity and improves mitochondrial function in hepatic cells by inducing mitophagy, lipophagy, and fatty acid -oxidation . It promotes the conversion of the prohormone T4 to the active hormone T3 by DIO1 (iodothyronine deiodinase 1) . It decreases intrahepatic triglycerides and circulating atherogenic lipids .
Molecular Mechanism
This compound works by binding to the thyroid hormone receptor beta (THR-β). After binding triiodothyronine (T3), THR-β interacts with DNA as a homo- or heterodimer with RXRA (retinoid X receptor alpha) . This interaction with other coactivators, including steroid, thyroid, retinoid, and vitamin D receptors, occurs in a ligand-inducible manner .
Temporal Effects in Laboratory Settings
In a 36-week randomized, double-blind, placebo-controlled study, this compound-treated patients showed a relative reduction of hepatic fat compared with placebo at week 12 and week 36 . This indicates that the effects of this compound can be observed over time in laboratory settings .
Metabolic Pathways
This compound is involved in the metabolic pathway of thyroid hormones. It promotes the conversion of the prohormone T4 to the active hormone T3 by DIO1 (iodothyronine deiodinase 1) . This process increases hepatic fat metabolism and reduces lipotoxicity .
Transport and Distribution
This compound is a liver-directed compound . The hepatic-specific thyromimetic action is likely mediated by its uptake by the liver-enriched solute carrier organic anion transporter family member 1B1 (SLCO1B1) .
Subcellular Localization
While specific subcellular localization of this compound is not mentioned in the search results, as a thyroid hormone receptor β (THR-β) agonist, it is expected to localize in the nucleus where it interacts with DNA to regulate gene expression .
Vorbereitungsmethoden
The preparation of Resmetirom involves the synthesis of its crystal form. The chemical name of this compound is 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. The synthetic route includes the formation of the triazine ring and the attachment of the pyridazinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Resmetirom unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verwendet werden, um verschiedene Substituenten an den aromatischen Ring einzuführen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid.
Vergleich Mit ähnlichen Verbindungen
Resmetirom ist in seiner selektiven Wirkung auf den Schilddrüsenhormonrezeptor Beta einzigartig. Ähnliche Verbindungen sind:
Triiodthyronin (T3): Ein natürliches Schilddrüsenhormon, das ebenfalls auf Schilddrüsenhormonrezeptoren wirkt, aber breitere systemische Wirkungen hat.
Levothyroxin (T4): Ein weiteres natürliches Schilddrüsenhormon, das zur Behandlung von Hypothyreose eingesetzt wird.
Eprotirome: Ein synthetischer Agonist des Schilddrüsenhormonrezeptors mit ähnlichen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften. Die Selektivität von this compound für den Schilddrüsenhormonrezeptor Beta macht es besonders effektiv bei der gezielten Ansteuerung leberspezifischer Stoffwechselprozesse und reduziert das Risiko systemischer Nebenwirkungen
Eigenschaften
IUPAC Name |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBYIYFVSAHJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920509-32-6 | |
| Record name | Resmetirom [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MGL-3196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESMETIROM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Resmetirom is a liver-directed, orally active, highly selective agonist of the thyroid hormone receptor beta (THR-β). [, , , , ]
A: THR-β is primarily found in the liver, and its activation by this compound promotes beneficial metabolic effects. [, , , ] These effects include:
- Increased lipophagy, mitochondrial biogenesis, and mitophagy: This leads to enhanced breakdown and recycling of lipids and mitochondria within liver cells. []
- Stimulated hepatic fatty acid β-oxidation: This process helps break down fatty acids in the liver, reducing lipid accumulation. []
- Decreased de novo lipogenesis: This reduces the liver's production of new fatty acids. []
- Promotion of low-density lipoprotein (LDL) uptake: This helps lower circulating LDL cholesterol levels. []
A: this compound does activate THR-α, but to a much lesser extent than THR-β. In vitro studies show that its activation of THR-α is only 25% compared to 90% for THR-β. [] This selectivity is crucial because excessive THR-α activation can lead to undesirable cardiac side effects. [, , ]
A: this compound modulates the expression of genes involved in cholesterol and fatty acid biosynthesis and metabolism. Studies have shown that it can upregulate genes like CPT1A, ANGPTL4, and DIO1, which are involved in lipid metabolism. [] This modulation of gene expression contributes to its therapeutic effects in metabolic diseases.
ANone: Unfortunately, the provided research papers do not explicitly mention the molecular formula and weight of this compound.
A: While the provided papers don't delve into detailed spectroscopic characterization, one study mentions using infrared spectroscopy to analyze the solid-state transformations of this compound and its solvates. [] This suggests that infrared spectroscopic data exists for the compound, but specific details are not provided within the papers.
ANone: The provided research primarily focuses on this compound's development as a therapeutic agent for metabolic diseases. Therefore, information regarding its material compatibility, stability outside a biological context, or any potential catalytic properties is not discussed.
A: Research highlights that the addition of a cyanoazauracil substituent to the core structure of earlier analogs led to the discovery of this compound. [] This modification significantly improved both the potency and selectivity of the compound for THR-β compared to THR-α.
A: this compound exhibits a favorable pharmacokinetic profile with high liver enrichment. [] This liver targeting is crucial for maximizing its therapeutic benefits in metabolic diseases while minimizing potential off-target effects in other tissues.
A: this compound has shown a favorable safety profile in both preclinical and clinical trials. [, , , ]
- Preclinical studies: In a rat heart model, this compound demonstrated outstanding safety and efficacy at doses that did not impact the central thyroid axis. []
- Clinical trials: Studies in healthy volunteers showed that this compound was well-tolerated, with gastrointestinal adverse events being the most common, but generally mild or moderate. [, ]
A: While this compound appears safe in short-term studies, longer-term surveillance is needed to monitor for potential risks related to thyroid, gonadal, or bone health. [, ] Ongoing Phase 3 trials (MAESTRO-NASH and MAESTRO-NASH OUTCOMES) will provide crucial information about its long-term safety and efficacy. [, ]
A: In clinical studies, this compound showed dose-dependent reductions in LDL cholesterol and triglycerides at oral doses of 50 mg or higher given once daily for 2 weeks. [] This suggests a clear relationship between this compound exposure and its lipid-lowering effects.
A: Studies have shown that this compound can reduce liver enzyme levels, including ALT, suggesting an improvement in liver health. [, , ]
ANone: Researchers have employed several preclinical models to investigate this compound's efficacy in NASH, including:
- NASH cell model: This model helped demonstrate this compound's ability to eliminate lipid accumulation and decrease triglyceride levels in vitro. []
- NASH mouse model: This model revealed that this compound effectively addressed various aspects of NASH, including liver fibrosis, inflammation, and macrophage infiltration. [, ]
- Diet-induced obesity (DIO) mouse model: This model confirmed this compound's ability to improve liver steatosis, reduce liver weight, and improve systemic metabolic parameters like plasma ALT activity, cholesterol levels, and blood glucose. [, ]
- Choline-deficient high-fat diet rat model: This model, which induces advanced liver fibrosis, was used to assess the antifibrotic effects of this compound, both alone and in combination with other agents. []
ANone: Clinical trials investigating this compound in NASH have shown promising results:
- Phase 2 trial (NCT02912260): this compound significantly reduced hepatic fat content as measured by MRI-PDFF and resolved NASH without worsening fibrosis in a significant proportion of patients compared to placebo. [, ] The treatment also led to reductions in LDL cholesterol, apolipoprotein B, triglycerides, liver stiffness, and PRO-C3, a marker of fibrosis. [, ]
- Phase 3 trial (MAESTRO-NASH): Topline data from this trial demonstrated that both 80 mg and 100 mg doses of this compound were superior to placebo in achieving NASH resolution and improving liver fibrosis by at least one stage. [] The treatment also improved cardiovascular health markers by reducing LDL cholesterol, apolipoprotein B, and triglycerides. []
ANone: The provided papers primarily focus on this compound's efficacy and safety in the context of clinical trials. Consequently, details regarding potential resistance mechanisms, targeted drug delivery approaches, or comprehensive toxicological data beyond general safety observations are not discussed.
ANone: Research mentions several biomarkers used to assess this compound's efficacy and monitor treatment response:
- MRI-PDFF: This non-invasive imaging technique measures liver fat content and is used as a primary endpoint in clinical trials. [, , , , ]
- Liver biopsy: While invasive, liver biopsy remains the gold standard for assessing NASH resolution and fibrosis stage. [, , , , ]
- Liver enzymes (ALT, AST): These blood markers indicate liver health, and their reduction suggests improvement with this compound treatment. [, , ]
- Apolipoprotein B, triglycerides: These lipid profile parameters are used to assess this compound's impact on cardiovascular risk factors. [, , ]
- Liver stiffness: Measured by transient elastography, liver stiffness provides information about the degree of liver fibrosis. [, ]
- PRO-C3: This blood marker reflects collagen formation and is used to assess fibrosis progression. []
- PRO-C3/C3M ratio: This ratio reflects the balance between collagen formation and degradation, offering insights into net fibrosis changes. []
ANone: The focus of the provided research centers on the therapeutic potential of this compound. Therefore, details regarding its environmental impact, in-depth analysis of dissolution and solubility characteristics, or specific aspects of analytical method validation are not included.
ANone: As the provided research primarily focuses on clinical trials and efficacy, details regarding the manufacturing, quality control, and potential immunogenicity of this compound are not discussed. Additionally, while the research highlights this compound's liver-targeted nature, specific interactions with drug transporters or metabolizing enzymes are not elaborated upon within the provided papers.
ANone: The provided research focuses on this compound's application as a therapeutic agent for metabolic diseases. Therefore, it does not provide information about its biocompatibility and biodegradability outside a therapeutic context, alternative treatment options, or considerations related to its recycling and waste management.
A: The quest to harness the metabolic benefits of thyroid hormones while avoiding their adverse effects led to the development of thyroid hormone analogs. []
- Early analogs: Initial attempts, such as sobetirome (GC-1) and eprotirome (KB-2115), showed promise in lowering cholesterol but faced setbacks due to safety concerns. [, ]
- Liver-targeted and TRβ-selective agents: The focus shifted towards developing analogs with improved selectivity for THR-β and increased liver exposure. This compound (MGL-3196) emerged as a promising candidate in this category. [, , , ]
- Current landscape: this compound's success in Phase 2 and 3 clinical trials marks a significant milestone in the field, paving the way for potential approval as a NASH therapeutic. [, , ]
ANone: While the provided research primarily focuses on metabolic diseases, the unique mechanism of action of this compound and similar THR-β agonists suggests potential applications in other areas:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)
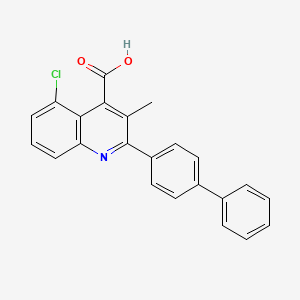
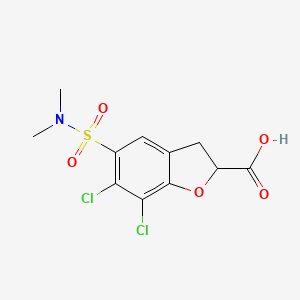
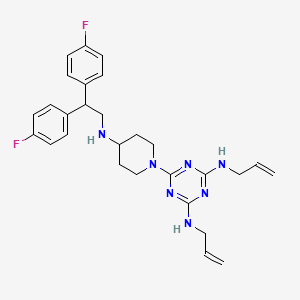
![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)

